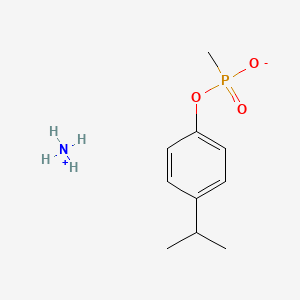![molecular formula C13H21NO2 B4888942 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMPEA, and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMPEA is not fully understood. However, studies have shown that DMPEA can modulate the activity of various signaling pathways. DMPEA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. DMPEA has also been shown to activate the ERK signaling pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
DMPEA has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMPEA has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. DMPEA has been shown to improve memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPEA in lab experiments include its potential as an anti-inflammatory agent, anti-cancer agent, cognitive enhancer, and antidepressant. DMPEA is also easy to synthesize using different methods. However, the limitations of using DMPEA in lab experiments include its unknown mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for the study of DMPEA. One direction is to investigate the mechanism of action of DMPEA, which will provide insights into its potential applications. Another direction is to investigate the potential side effects of DMPEA, which will help to determine its safety for human use. Additionally, the potential of DMPEA as a therapeutic agent for various diseases should be further explored. Finally, the development of new synthesis methods for DMPEA may lead to higher yields and lower costs.
Synthesemethoden
The synthesis of 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol can be achieved using different methods. One of the commonly used methods involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene oxide. The reaction occurs under basic conditions, and the resulting product is DMPEA. Another method involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene carbonate in the presence of a catalyst. The yield of DMPEA obtained using this method is higher than the yield obtained using the first method.
Wissenschaftliche Forschungsanwendungen
DMPEA has been studied for its potential applications in various fields. In the field of medicine, DMPEA has been investigated for its potential as an anti-inflammatory agent. Studies have shown that DMPEA can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. DMPEA has also been studied for its potential as an anti-cancer agent. Studies have shown that DMPEA can induce apoptosis in cancer cells, which can lead to their death.
In the field of neuroscience, DMPEA has been studied for its potential as a cognitive enhancer. Studies have shown that DMPEA can improve memory and learning in animal models. DMPEA has also been studied for its potential as an antidepressant. Studies have shown that DMPEA can increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation.
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-8-12(2)10-13(9-11)16-7-3-4-14-5-6-15/h8-10,14-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALALQLYSPGJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)

![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
